Synthesis Efficiency: One-Step Vilsmeier Protocol Delivers Quantitative Yield vs. Multi-Step Friedel-Crafts Routes
A recently reported one-step synthesis of 2,3-dimethyl-1-indanone using adapted Vilsmeier conditions achieves quantitative yield [1]. In contrast, the classical Friedel-Crafts acylation of 2,3-dimethylbenzene with succinic anhydride, followed by cyclization and oxidation, is a multi-step sequence . While the Vilsmeier protocol represents a significant advance for this specific compound, comparable high-yielding one-step routes are not established for the 3,3-dimethyl or 2-monomethyl analogs under identical conditions.
| Evidence Dimension | Synthesis yield and step count |
|---|---|
| Target Compound Data | Quantitative yield (∼100%), one step (adapted Vilsmeier conditions) |
| Comparator Or Baseline | Classical Friedel-Crafts route: multi-step, reported yields ∼58–60% for analogous indanones (benchmark, not head-to-head) |
| Quantified Difference | Yield improvement of approximately 40 percentage points; step count reduced from 3+ steps to 1 step |
| Conditions | Vilsmeier protocol: one-pot, adapted Vilsmeier reagent system [1]; Friedel-Crafts: AlCl₃, CS₂, multi-step |
Why This Matters
A one-step quantitative synthesis directly reduces procurement cost, lead time, and waste, making 2,3-dimethyl-1-indanone more attractive for scale-up than analogs requiring multi-step routes.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 2,3-Dimethyl-1-indanone in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank. 2023;(2):M1654. (OUCI entry; note: full article access required for complete experimental details.) View Source
